Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl-
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Overview
Description
Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl- is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of this compound includes a furanyl group and a butenyl chain, making it unique in its class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl- typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the furanyl group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanyl ketones, while reduction can produce sulfonic acids. Substitution reactions can result in halogenated derivatives of the original compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-[2-ethenyl-1-(2-furanyl)-3-butenyl]-4-methyl-
- Benzenesulfonamide, N-[1-(2-furanylcarbonyl)-1,2,3,4-tetrahydro-7-quinolinyl]-2,4-dimethyl-
- Benzenesulfonamide, N-[2,2,2-trichloro-1-(2-furanyl)ethyl]-
Uniqueness
What sets Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl- apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and biological activities. The presence of the furanyl and butenyl groups enhances its ability to interact with biological targets, making it a promising candidate for further research and development .
Properties
148370-17-6 | |
Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)but-3-enyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-3-5-14(15-6-4-11-19-15)16-20(17,18)13-9-7-12(2)8-10-13/h3-4,6-11,14,16H,1,5H2,2H3 |
InChI Key |
YTEQOCKJEBTLRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC=C)C2=CC=CO2 |
Origin of Product |
United States |
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